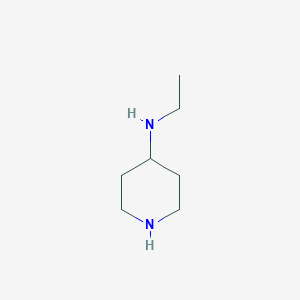

N-Ethylpiperidin-4-amine

Description

BenchChem offers high-quality N-Ethylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9-7-3-5-8-6-4-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARJMVYCDHQKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593238 | |

| Record name | N-Ethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62751-62-6 | |

| Record name | N-Ethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of N-Ethylpiperidin-4-amine

An In-depth Technical Guide to the Synthesis and Characterization of N-Ethylpiperidin-4-amine

Authored by a Senior Application Scientist

N-Ethylpiperidin-4-amine is a pivotal building block in contemporary medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] Its structural motif is present in molecules targeting various receptors and enzymes, making a profound understanding of its synthesis and characterization essential for researchers in the field. This guide provides a comprehensive, field-proven overview of the synthesis of N-Ethylpiperidin-4-amine, with a primary focus on the robust and scalable method of reductive amination. We will delve into the mechanistic rationale behind procedural choices, present detailed experimental protocols, and outline a systematic approach to the structural elucidation and purity assessment of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the preparation and validation of this important synthetic intermediate.

Strategic Overview: The Synthetic Approach

The synthesis of N-Ethylpiperidin-4-amine is most effectively and commonly achieved through a two-step sequence commencing with commercially available materials. The chosen strategy hinges on the initial N-alkylation of a piperidone precursor, followed by a reductive amination to install the C4-amino group. This approach is favored for its high efficiency, control over byproduct formation, and scalability.

The logical flow of the synthesis is as follows:

-

N-Ethylation: Introduction of the ethyl group onto the piperidine nitrogen of a suitable precursor, 4-piperidone.

-

Reductive Amination: Conversion of the resulting N-ethyl-4-piperidone into the target primary amine.

This pathway is selected over alternatives, such as the direct ethylation of 4-aminopiperidine, to avoid potential complications of over-alkylation on the more nucleophilic primary amine and to ensure regiochemical control.

Figure 1: High-level overview of the synthetic strategy.

Synthesis Protocol: From Precursor to Product

This section provides a detailed, step-by-step protocol for the synthesis of N-Ethylpiperidin-4-amine. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Part A: Synthesis of N-Ethyl-4-piperidone (Intermediate)

The initial step involves the N-alkylation of piperidin-4-one. Using a mild base and an appropriate solvent is crucial for an efficient reaction while minimizing side products.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add piperidin-4-one hydrochloride monohydrate (1 equivalent), acetonitrile as the solvent, and sodium carbonate (Na₂CO₃) as a base (approx. 3 equivalents).[2]

-

Reagent Addition: Add bromoethane (1 equivalent) to the stirred suspension.

-

Reaction Conditions: Heat the mixture to 85°C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2] The elevated temperature is necessary to drive the Sₙ2 reaction between the secondary amine and the alkyl halide. Sodium carbonate neutralizes the generated hydrobromic acid, preventing the protonation of the starting amine which would render it non-nucleophilic.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude N-ethyl-4-piperidone.

-

Purification: The crude product, a yellow liquid, can be purified by flash chromatography on silica gel to yield pure N-ethyl-4-piperidone.[2]

Part B: Synthesis of N-Ethylpiperidin-4-amine (Reductive Amination)

Reductive amination is a highly reliable method for forming amines from carbonyl compounds.[3] It proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. We will describe a catalytic hydrogenation approach, which is a clean and efficient method.

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, combine N-ethyl-4-piperidone (1 equivalent), ethanol as the solvent, and a catalytic amount of Raney Nickel.[4] Add a source of ammonia, such as an ethanolic ammonia solution.

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 0.4 MPa).[4] Heat the reaction mixture to 60-80°C with vigorous stirring.[3]

-

Reaction Monitoring: The reaction is typically complete within 2-4 hours. The progress can be monitored by observing the cessation of hydrogen uptake.

-

Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The residue contains the crude N-Ethylpiperidin-4-amine.

Purification of the Final Product

Purifying primary amines like N-Ethylpiperidin-4-amine requires specific techniques to achieve high purity.

-

Acid-Base Extraction: This is a highly effective method for separating the basic amine product from non-basic impurities.

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

-

Transfer to a separatory funnel and extract with an aqueous solution of 10% hydrochloric acid. The amine will be protonated and move into the aqueous layer as the hydrochloride salt.

-

Separate the layers and wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.

-

Cool the aqueous layer in an ice bath and basify by the slow addition of a concentrated sodium hydroxide solution until the pH is >12.

-

Extract the liberated free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified N-Ethylpiperidin-4-amine.

-

-

Distillation: For larger scales, fractional distillation under reduced pressure can be an effective purification method.

Characterization and Structural Validation

Confirming the identity and purity of the synthesized N-Ethylpiperidin-4-amine is a critical final step. A combination of spectroscopic methods provides unambiguous structural confirmation.

Figure 2: Workflow for the analytical characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | [5] |

| Molecular Weight | 128.22 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| CAS Number | 62751-62-6 | [6] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for N-Ethylpiperidin-4-amine.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~2.8-3.0 (m, 2H, piperidine H-2eq, H-6eq), ~2.4 (q, 2H, -CH₂-CH₃), ~2.0-2.2 (m, 2H, piperidine H-2ax, H-6ax), ~1.6-1.8 (m, 2H, piperidine H-3eq, H-5eq), ~1.3-1.5 (m, 2H, piperidine H-3ax, H-5ax), ~2.5-2.7 (m, 1H, piperidine H-4), ~1.05 (t, 3H, -CH₂-CH₃), ~1.5 (br s, 2H, -NH₂). Note: Chemical shifts are approximate and depend on solvent and concentration. |

| ¹³C NMR | Expected to show 6 distinct signals corresponding to the 7 carbon atoms (two piperidine carbons being equivalent). δ (ppm): ~53-55 (piperidine C-2, C-6), ~51-53 (-CH₂-CH₃), ~50-52 (piperidine C-4), ~33-35 (piperidine C-3, C-5), ~12-14 (-CH₂-CH₃). |

| Mass Spec. (ESI+) | m/z: 129.14 ([M+H]⁺), corresponding to the protonated molecule. The exact mass is 128.13.[5] |

| IR Spectroscopy | Wavenumber (cm⁻¹): ~3350 and ~3280 (two bands, N-H stretch of primary amine), ~2960-2800 (C-H stretch, aliphatic), ~1600 (N-H bend, scissoring), ~1150-1050 (C-N stretch).[7][8] |

Expert Insights on Characterization:

-

NMR Spectroscopy: The proton NMR spectrum is the most informative for structural confirmation. The quartet for the ethyl methylene protons and the triplet for the ethyl methyl protons are key identifiers. The broad singlet for the -NH₂ protons is also characteristic, though its integration and position can vary with sample conditions.

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is ideal for this compound, as the amine functionalities are readily protonated, leading to a strong signal for the [M+H]⁺ ion.

-

IR Spectroscopy: The presence of two distinct bands in the N-H stretching region is a definitive indicator of the primary amine group, distinguishing it from a secondary amine which would show only one band.[7]

Conclusion

This guide has detailed a reliable and well-established methodology for the synthesis of N-Ethylpiperidin-4-amine, a compound of significant interest to the pharmaceutical industry. By following the outlined protocols for synthesis, purification, and characterization, researchers can confidently produce and validate this key intermediate. The emphasis on the rationale behind experimental choices aims to empower scientists to not only replicate the procedure but also to troubleshoot and adapt it as necessary for their specific research and development goals.

References

- BenchChem. (2025). Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine.

- EvitaChem. N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine.

- ChemicalBook. 1-Ethyl-4-piperidone synthesis.

- Alchem.Pharmtech. CAS 62751-62-6 | N-Ethylpiperidin-4-amine.

- Eureka | Patsnap. Preparation method of N-phenethyl-4-phenylaminopiperidine.

- Google Patents. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.

- Parchem. N-ethylpiperidin-4-amine (Cas 62751-62-6).

- PubChem. N-(2-Aminoethyl)piperidine.

- PubChem. 1-Ethylpiperidin-4-amine.

- DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- ChemScene. N-Ethylpiperidin-4-amine (Cas 62751-62-6).

- ResearchGate. Synthesis of N-Substituted piperidines from piperidone.

- University of Calgary. IR Spectroscopy Tutorial: Amines.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

Sources

- 1. Buy N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine (EVT-13289034) [evitachem.com]

- 2. 1-Ethyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 3. Preparation method of N-phenethyl-4-phenylaminopiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]

- 5. 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N-Ethylpiperidin-4-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylpiperidin-4-amine is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif found in a wide array of biologically active molecules and approved pharmaceuticals. The presence of both a secondary amine within the piperidine ring and a primary ethylamino group at the 4-position provides two points for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of N-Ethylpiperidin-4-amine, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Ethylpiperidin-4-amine is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling characteristics.

Core Physical and Chemical Data

| Property | Value | Source |

| CAS Number | 62751-62-6 | [1], [2], [3] |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| Boiling Point | 186 °C | [4] |

| Flash Point | 67 °C | [4] |

| Density | 0.90 g/mL | [4] |

| Computed TPSA | 24.06 Ų | [1] |

| Computed LogP | 0.3479 | [1] |

Solubility and Basicity

The solubility of N-Ethylpiperidin-4-amine is influenced by its ability to form hydrogen bonds. As a diamine, it is expected to be soluble in water and polar organic solvents. The parent compound, piperidine, is miscible with water and soluble in organic solvents like alcohols and ethers[5]. The ethyl group in N-Ethylpiperidin-4-amine may slightly decrease its water solubility compared to piperidine.

The basicity of the two nitrogen atoms is a key chemical property. The pKa of the conjugate acid of piperidine is approximately 11.22, indicating it is a relatively strong base[3]. The N-ethyl group is an electron-donating group, which is expected to slightly increase the basicity of the tertiary amine within the piperidine ring. The exocyclic secondary amine will also contribute to the overall basicity of the molecule. For comparison, the pKa of N-methylpiperidine is 10.08[6].

Synthesis of N-Ethylpiperidin-4-amine

The synthesis of N-Ethylpiperidin-4-amine can be achieved through several routes, with reductive amination being a common and efficient method. A detailed experimental protocol for a related compound, Ethyl-piperidin-4-ylmethyl-amine, provides a strong foundation for the synthesis of N-Ethylpiperidin-4-amine[7]. The following protocol is an adaptation for the synthesis of the target molecule.

Synthetic Workflow

Sources

- 1. chemscene.com [chemscene.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. parchem.com [parchem.com]

- 4. N-etilpiperidin-4-amina CAS#: 62751-62-6 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. N-Methylpiperidine | 626-67-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

N-Ethylpiperidin-4-amine structural elucidation and analysis

An In-depth Technical Guide to the Structural Elucidation and Analysis of N-Ethylpiperidin-4-amine

Authored by: A Senior Application Scientist

Abstract

N-Ethylpiperidin-4-amine is a key synthetic intermediate in the development of various pharmaceutical compounds, making its unambiguous structural characterization and purity assessment critical for drug discovery and development professionals. This guide provides a comprehensive, technically-grounded framework for the elucidation and analysis of this molecule. We move beyond simple data reporting to explain the causal relationships behind experimental choices and data interpretation. The methodologies described herein are designed as a self-validating analytical workflow, integrating spectroscopic and chromatographic techniques to ensure the highest degree of scientific integrity.

Introduction and Physicochemical Profile

N-Ethylpiperidin-4-amine (CAS No: 62751-62-6) is a disubstituted piperidine derivative.[1][2][3] Piperidine scaffolds are prevalent in medicinal chemistry, and this specific compound serves as a valuable building block for more complex active pharmaceutical ingredients (APIs).[4][5] Its structure, featuring both a secondary and a tertiary amine, imparts specific chemical properties that are crucial for its role in synthesis and its potential biological interactions. Accurate characterization is paramount to controlling reaction outcomes, understanding impurity profiles, and ensuring the quality of downstream products.

To embark on a rigorous analysis, we first ground our investigation in the fundamental physicochemical properties of the target molecule.

| Property | Value | Source |

| CAS Number | 62751-62-6 | [1] |

| Molecular Formula | C₇H₁₆N₂ | [1][6] |

| Molecular Weight | 128.22 g/mol | [1][6] |

| Monoisotopic Mass | 128.1313 Da | [6] |

| Topological Polar Surface Area | 29.3 Ų | [6] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| LogP | 0.3479 | [1] |

Synthesis Context: The "Why" Behind Impurity Analysis

While this guide focuses on analysis, understanding the synthetic origin of a compound is crucial for anticipating potential impurities. A common and efficient route to synthesize N-substituted piperidines involves reductive amination.[7] For N-Ethylpiperidin-4-amine, a plausible route is the reductive amination of 1-ethyl-4-piperidone.

This context informs the analytical strategy. Potential impurities could include unreacted starting material (1-ethyl-4-piperidone), over-alkylated byproducts, or residual reagents from the synthesis (e.g., borohydride salts). A robust analytical workflow must be capable of separating and identifying these species.

Core Structural Elucidation: A Spectroscopic Triad

The cornerstone of structural elucidation lies in the complementary use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise carbon-hydrogen framework of a molecule. For N-Ethylpiperidin-4-amine, both ¹H and ¹³C NMR are essential.

-

¹H NMR: The spectrum is predicted to show distinct signals for the ethyl group and the piperidine ring. The ethyl group's -CH₂- protons are deshielded by the adjacent nitrogen, shifting them downfield to approximately 2.3-3.0 ppm.[8] These will appear as a quartet due to coupling with the three protons of the methyl group. The ethyl's -CH₃ protons will appear as an upfield triplet. The piperidine ring protons will present as complex multiplets. The N-H proton of the secondary amine is expected to be a broad singlet, the position of which is concentration-dependent; its identity can be confirmed by its disappearance upon a D₂O shake.[8][9]

-

¹³C NMR: Carbons directly bonded to nitrogen are deshielded and will appear further downfield than standard alkane carbons, typically in the 30-60 ppm range.[8][10] N-Ethylpiperidin-4-amine has 5 distinct carbon environments due to symmetry, which would be confirmed by the spectrum.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

¹H Experiment: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C Experiment: Utilize proton decoupling. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 scans.

-

D₂O Shake (Confirmation): After initial ¹H acquisition, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the N-H signal.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation information that corroborates the structure determined by NMR.

The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight; N-Ethylpiperidin-4-amine (C₇H₁₆N₂) fits this rule with a molecular weight of 128.22.[10] The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 128.

The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage , where the C-C bond adjacent to the nitrogen is broken.[9][10] This results in a resonance-stabilized cation. For N-Ethylpiperidin-4-amine, two primary alpha-cleavage events are predicted:

-

Cleavage of the C-C bond within the piperidine ring adjacent to the ring nitrogen.

-

Cleavage of the ethyl group from the ring nitrogen.

Caption: Predicted alpha-cleavage fragmentation pathways in MS.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

GC Separation:

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).

-

Injection: Inject 1 µL with a split ratio of 50:1.

-

Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

-

-

MS Detection:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the peak corresponding to the analyte. Extract the mass spectrum and compare the molecular ion and fragmentation pattern to the predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, providing a qualitative fingerprint.

For N-Ethylpiperidin-4-amine, the key expected absorptions are:

-

N-H Stretch: As a secondary amine, it will show a single, sharp to medium intensity band between 3350-3310 cm⁻¹. This distinguishes it from primary amines (two bands) and tertiary amines (no band).[11]

-

C-H Stretch: Aliphatic C-H stretching will appear as strong bands just below 3000 cm⁻¹.

-

N-H Bend: A bending vibration (scissoring) for the secondary amine may be visible around 1650-1580 cm⁻¹.[11]

-

C-N Stretch: Aliphatic C-N stretching vibrations will produce medium to weak bands in the 1250–1020 cm⁻¹ region.[11]

| Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3350 - 3310 | Medium, Sharp |

| C-H Stretch (Aliphatic) | 2970 - 2850 | Strong |

| N-H Bend | 1650 - 1580 | Medium to Weak |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium to Weak |

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Purity Assessment and Quantitative Analysis

Once the structure is confirmed, its purity must be established. Chromatography is the gold standard for this purpose.

Gas Chromatography with Flame Ionization Detection (GC-FID)

For a relatively volatile and thermally stable compound like N-Ethylpiperidin-4-amine, GC-FID is an excellent technique for purity assessment.[12] The FID provides a response that is proportional to the mass of carbon, allowing for accurate area-percent purity calculations.

-

System: A gas chromatograph equipped with an FID.

-

Column: DB-5 or similar (30 m x 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.

-

Oven Program: Start at 60°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

-

Detector: FID at 300°C.

-

Analysis: Calculate purity based on the relative peak area of the main component versus all other peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique, particularly useful for identifying non-volatile or thermally unstable impurities that would not be amenable to GC analysis.[13] Reversed-phase HPLC is the most common mode. Since aliphatic amines lack a strong UV chromophore, detection can be challenging. Options include UV detection at low wavelengths (~210 nm) or using more advanced detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (LC-MS).

-

System: An HPLC system with a UV or CAD detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of A: 0.1% Trifluoroacetic Acid (TFA) in Water and B: 0.1% TFA in Acetonitrile. The TFA acts as an ion-pairing agent to improve peak shape for the basic amine.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or CAD.

Integrated Analytical Workflow

No single technique is sufficient. A robust, self-validating workflow integrates these methods to build an unassailable data package for the compound.

Sources

- 1. chemscene.com [chemscene.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. parchem.com [parchem.com]

- 4. Buy N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine (EVT-13289034) [evitachem.com]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to N-Ethylpiperidin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of N-Ethylpiperidin-4-amine, a versatile heterocyclic building block pivotal in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, and its emerging role in the pharmaceutical landscape.

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. Within this class, 4-aminopiperidine derivatives have garnered significant attention as key intermediates and pharmacophores in the development of novel therapeutics.[2] These compounds serve as versatile platforms for introducing diverse functionalities, enabling the fine-tuning of physicochemical properties and biological activity. N-Ethylpiperidin-4-amine, with its ethyl group on the piperidine nitrogen, represents a fundamental and widely utilized member of this chemical family.

Physicochemical Properties of N-Ethylpiperidin-4-amine

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 50534-45-7 | [3] |

| Molecular Formula | C₇H₁₆N₂ | [3] |

| Molecular Weight | 128.22 g/mol | [3] |

| IUPAC Name | 1-ethylpiperidin-4-amine | [3] |

| SMILES | CCN1CCC(CC1)N | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not definitively reported | |

| LogP | 0.2 (Predicted) | [3] |

Historical Context and Discovery

While a singular, seminal "discovery" paper for N-Ethylpiperidin-4-amine is not readily apparent in a historical context, its emergence is intrinsically linked to the broader exploration of piperidine chemistry for medicinal applications. The synthesis of related N-substituted 4-anilinopiperidines, key intermediates for potent analgesics like fentanyl, has been a subject of extensive research since the mid-20th century.[4] The development of synthetic routes to access diverse 4-aminopiperidines was a logical progression, driven by the need for novel scaffolds in drug discovery programs. The first commercially available listings and appearances in chemical catalogs likely date back to the latter half of the 20th century, coinciding with the expansion of synthetic methodologies and the growing demand for diverse chemical building blocks from the pharmaceutical industry.

Synthesis of N-Ethylpiperidin-4-amine: A Detailed Protocol

The most prevalent and efficient method for the synthesis of N-Ethylpiperidin-4-amine is the reductive amination of 1-ethyl-4-piperidone. This method offers high yields and operational simplicity.

Synthetic Workflow

Caption: Reductive amination pathway to N-Ethylpiperidin-4-amine.

Step-by-Step Experimental Protocol

Objective: To synthesize N-Ethylpiperidin-4-amine via reductive amination of 1-ethyl-4-piperidone.

Materials:

-

1-Ethyl-4-piperidone

-

Ammonium acetate or aqueous ammonia

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, optional)

Procedure:

-

Reaction Setup: To a solution of 1-ethyl-4-piperidone (1.0 eq) in methanol (5-10 volumes), add ammonium acetate (5-10 eq). The large excess of the ammonia source drives the equilibrium towards imine formation.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C. The choice of a milder reducing agent like NaBH(OAc)₃ is crucial to selectively reduce the imine in the presence of the ketone starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 10 volumes). The use of a chlorinated solvent facilitates the extraction of the basic amine product.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Ethylpiperidin-4-amine. Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt.

-

Salt Formation (Optional): Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

The 4-aminopiperidine scaffold is a cornerstone in the design of a diverse range of therapeutic agents. While specific blockbuster drugs containing the N-Ethylpiperidin-4-amine moiety are not prominently in the public domain, its derivatives and the broader class of 4-aminopiperidines are actively explored in several therapeutic areas.

Central Nervous System (CNS) Disorders

Derivatives of 4-aminopiperidine have been investigated as potent cognition enhancers. These compounds have shown activity in preclinical models, suggesting potential for the treatment of cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[5]

Pain Management

The 4-aminopiperidine scaffold has been utilized in the design of N-type calcium channel blockers.[6] These channels are implicated in pain signaling, and their modulation represents a promising strategy for the development of novel analgesics, particularly for neuropathic pain.[6]

Antiviral Agents

Recent research has identified 4-aminopiperidine derivatives as inhibitors of Hepatitis C Virus (HCV) assembly.[2] This novel mechanism of action, distinct from direct-acting antivirals that target viral replication, offers a new avenue for the development of combination therapies for HCV infection.[2]

Key Intermediate in Complex Syntheses

N-Ethylpiperidin-4-amine and its precursors are valuable intermediates in the synthesis of more complex molecules, including analogs of potent opioids. For instance, N-substituted 4-anilinopiperidines are the core of the fentanyl class of analgesics.[4]

Future Perspectives

The versatility of the N-Ethylpiperidin-4-amine scaffold ensures its continued relevance in drug discovery. Its utility as a readily modifiable building block allows for its incorporation into diversity-oriented synthesis and fragment-based drug design campaigns. As our understanding of disease biology deepens, this humble yet powerful molecule will undoubtedly contribute to the development of the next generation of targeted therapeutics.

References

- 1. 4-氨基哌啶 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of N-Ethylpiperidin-4-amine Derivatives: A Technical Guide for Drug Discovery

Abstract

The N-Ethylpiperidin-4-amine core is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning therapeutic potential of N-Ethylpiperidin-4-amine and its derivatives. We delve into key applications, including their roles as potent antifungal agents, modulators of the sigma-1 receptor for the treatment of central nervous system disorders, and acetylcholinesterase inhibitors for neurodegenerative diseases. Detailed experimental protocols, structure-activity relationship analyses, and mechanistic insights are presented to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The inherent basicity of the piperidine nitrogen allows for salt formation, often improving the pharmacokinetic properties of drug candidates. N-Ethylpiperidin-4-amine, with its ethyl group on the piperidine nitrogen and a primary amine at the 4-position, offers two key points for chemical modification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological activity.

Physicochemical Properties and Synthesis of the N-Ethylpiperidin-4-amine Core

A thorough understanding of the fundamental properties and synthetic routes to the N-Ethylpiperidin-4-amine core is paramount for its effective utilization in drug discovery programs.

Core Chemical Properties

| Property | Value | Reference |

| CAS Number | 62751-62-6 | [1][3][4] |

| Molecular Formula | C₇H₁₆N₂ | [3] |

| Molecular Weight | 128.22 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 24.06 Ų | [3] |

| logP | 0.3479 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Synthetic Strategies

The synthesis of N-Ethylpiperidin-4-amine and its derivatives predominantly relies on two robust and versatile methodologies: reductive amination and N-alkylation. The choice between these routes often depends on the availability of starting materials, desired scale, and the specific nature of the target derivative.

Reductive amination is a widely employed method for the formation of C-N bonds and is particularly well-suited for the synthesis of N-substituted piperidines.[5] This approach typically involves the reaction of a piperidone precursor with an amine in the presence of a reducing agent.

Experimental Protocol: Synthesis of N-Ethylpiperidin-4-amine via Reductive Amination

This protocol outlines the synthesis of the core scaffold from N-Boc-4-piperidone.

Materials:

-

N-Boc-4-piperidone

-

Ethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl) in dioxane

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in dichloroethane (DCE), add ethylamine (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-(ethylamino)piperidine-1-carboxylate.

-

Dissolve the crude product in a minimal amount of diethyl ether and add a solution of HCl in dioxane (4 M).

-

Stir the mixture at room temperature for 2-4 hours, during which a precipitate should form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford N-Ethylpiperidin-4-amine dihydrochloride.

Causality Behind Experimental Choices:

-

The use of a Boc protecting group on the piperidine nitrogen prevents unwanted side reactions during the reductive amination step.

-

Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations, minimizing the reduction of other functional groups.

-

The final deprotection under acidic conditions efficiently removes the Boc group to yield the desired product as its hydrochloride salt, which often aids in purification and handling.

N-Alkylation offers a more direct route to certain derivatives, particularly when the corresponding piperidin-4-amine precursor is readily available. This method involves the reaction of the piperidine nitrogen with an appropriate alkylating agent.

Therapeutic Potential and Applications

Derivatives of N-Ethylpiperidin-4-amine have emerged as promising candidates in several therapeutic areas, demonstrating a wide range of biological activities.

Antifungal Agents: Targeting Ergosterol Biosynthesis

Inspired by the piperidine and morpholine cores of established antifungal drugs, researchers have explored 4-aminopiperidines as a novel class of antifungal agents.[6] Structure-activity relationship (SAR) studies have revealed that the nature of the substituents on both the piperidine nitrogen and the 4-amino group significantly influences their antifungal potency.

Key SAR Insights for Antifungal Activity: [6]

-

N1-Substituent: A benzyl or phenethyl group at the N1 position of the piperidine ring is often associated with potent antifungal activity.

-

N4-Substituent: A long alkyl chain, such as a dodecyl group, at the N4-amino position is crucial for activity against various fungal strains, including Candida spp. and Aspergillus spp.

Mechanism of Action:

Studies on the sterol patterns of treated fungi suggest that these 4-aminopiperidine derivatives likely inhibit enzymes involved in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[6] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.

Sigma-1 Receptor Modulators for CNS Disorders

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, pain, and depression.[7][8] Piperidine-based scaffolds have been identified as potent modulators of the σ1 receptor.[7][9]

SAR for Sigma-1 Receptor Affinity:

-

The nature of the substituent on the piperidine nitrogen plays a critical role in σ1 receptor affinity. While an unsubstituted piperidine nitrogen can lead to reduced affinity, the introduction of small alkyl groups, such as a methyl or ethyl group, can significantly enhance binding.[3]

-

The substitution pattern on the aromatic moieties attached to the piperidine core is also crucial for modulating both affinity and selectivity for the σ1 receptor over the σ2 subtype.

Signaling and Mechanism of Action:

Sigma-1 receptor ligands can modulate a variety of downstream signaling pathways. Upon ligand binding, the σ1 receptor can translocate from the endoplasmic reticulum to the plasma membrane, where it can interact with and modulate the activity of various ion channels, including NMDA receptors.[8] This modulation of neuronal signaling pathways is believed to underlie the neuroprotective and therapeutic effects of σ1 receptor modulators.

Acetylcholinesterase Inhibitors for Alzheimer's Disease

A key therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several piperidine-containing compounds have been developed as potent AChE inhibitors.[10][11]

SAR for Acetylcholinesterase Inhibition:

-

A 1-benzylpiperidine moiety is a common feature in many potent AChE inhibitors.[10]

-

The nature of the substituent at the 4-position of the piperidine ring is critical for activity. Elongated side chains containing amide functionalities have been shown to interact effectively with the active site of AChE.[10]

Future Directions and Conclusion

The N-Ethylpiperidin-4-amine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its chemical structure allows for the generation of large and diverse compound libraries, increasing the probability of identifying hits against a wide range of biological targets. Future research in this area will likely focus on:

-

Structure-Based Drug Design: Utilizing the growing number of crystal structures of therapeutic targets to design more potent and selective derivatives.

-

Bioisosteric Replacement: Exploring bioisosteric modifications of the N-ethyl group and other key functionalities to fine-tune pharmacokinetic and pharmacodynamic properties.[9]

-

Multi-target Drug Design: Developing single molecules that can modulate multiple targets implicated in complex diseases, such as neurodegenerative disorders.

References

-

Alchem Pharmtech. N-Ethylpiperidin-4-amine. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

-

El-Sayed, M. A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Indian Chemical Society, 99(11), 100749. [Link]

-

Kumar, K. A., et al. (2012). Piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154. [Link]

-

Abdel-Zaher, A. O., et al. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. European Journal of Medicinal Chemistry, 244, 114840. [Link]

-

Grienke, U., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(11), 939. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

-

Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18036-18055. [Link]

-

The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). LinkedIn. [Link]

-

Anusha, B., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a1-a18. [Link]

-

Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Journal of neurochemistry, 114(4), 1155–1166. [Link]

-

Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 33(7), 1880–1887. [Link]

-

Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49. [Link]

-

Wermuth, C. G. (2006). The practice of medicinal chemistry: a personal view. Journal of medicinal chemistry, 49(5), 1547-1555. [Link]

-

Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons. [Link]

-

Moradi, F., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(6), 661. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 10. Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Ethylpiperidin-4-amine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of N-Ethylpiperidin-4-amine, a key building block in medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction and Core Chemical Identity

N-Ethylpiperidin-4-amine, a disubstituted piperidine, is a valuable scaffold in the synthesis of novel therapeutic agents. Its structure, featuring a secondary amine on the piperidine ring and an ethyl group, offers multiple points for chemical modification, making it a versatile intermediate in the construction of complex molecular architectures. The piperidine motif is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs due to its ability to confer favorable pharmacokinetic properties.[1][2][3]

Table 1: Chemical Identity of N-Ethylpiperidin-4-amine

| Identifier | Value | Source |

| CAS Number | 62751-62-6 | [4] |

| Molecular Formula | C₇H₁₆N₂ | [4] |

| Molecular Weight | 128.22 g/mol | [5] |

| IUPAC Name | N-Ethylpiperidin-4-amine | [5] |

| Synonyms | 4-(Ethylamino)piperidine, Ethyl-piperidin-4-yl-amine |

Synthesis of N-Ethylpiperidin-4-amine: A Focus on Reductive Amination

The most common and efficient method for the synthesis of N-Ethylpiperidin-4-amine is through reductive amination. This approach offers high selectivity and good yields, avoiding the over-alkylation often problematic in direct alkylation methods.[6][7] The general strategy involves the reaction of a 4-aminopiperidine derivative with acetaldehyde in the presence of a reducing agent. A common variation of this synthesis employs a protected piperidine precursor to ensure selective reaction at the desired amino group.

Two-Step Synthesis via Reductive Amination of N-Boc-4-aminopiperidine

This robust methodology involves two key stages: the reductive amination of N-Boc-4-aminopiperidine with acetaldehyde, followed by the deprotection of the Boc (tert-butyloxycarbonyl) group to yield the final product. The Boc protecting group is crucial as it prevents the secondary amine of the piperidine ring from undergoing undesired side reactions.

Diagram 1: Synthetic Workflow for N-Ethylpiperidin-4-amine

Caption: Two-step synthesis of N-Ethylpiperidin-4-amine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(ethylamino)piperidine-1-carboxylate

-

To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add acetaldehyde (1.2 eq) at room temperature.

-

Stir the reaction mixture for 30-60 minutes to facilitate the formation of the corresponding imine intermediate.

-

Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.[8] The use of NaBH(OAc)₃ is advantageous as it is less sensitive to moisture and selectively reduces the iminium ion in the presence of the aldehyde.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-Boc protected intermediate.

Step 2: Deprotection to Yield N-Ethylpiperidin-4-amine

-

Dissolve the purified tert-butyl 4-(ethylamino)piperidine-1-carboxylate from Step 1 in a suitable solvent like DCM or methanol.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.[8]

-

Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Remove the solvent and excess acid under reduced pressure to obtain the salt of N-Ethylpiperidin-4-amine.

-

To obtain the free base, dissolve the salt in water and neutralize with a suitable base (e.g., NaOH or NaHCO₃) followed by extraction with an organic solvent.

-

Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Physicochemical and Spectroscopic Characterization

While specific experimental data for N-Ethylpiperidin-4-amine is not extensively published, its properties can be predicted based on closely related compounds and computational models.

Table 2: Predicted Physicochemical Properties of N-Ethylpiperidin-4-amine

| Property | Predicted Value | Notes |

| Boiling Point | ~180-200 °C | Estimated based on similar aliphatic amines. Lower molecular weight amines are generally liquids with relatively high boiling points due to hydrogen bonding.[9] |

| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature. |

| Solubility | Soluble in water and common organic solvents | The presence of two amine groups allows for hydrogen bonding, enhancing water solubility.[9] |

| LogP | 0.3479 | A low LogP value indicates a preference for the aqueous phase, consistent with its solubility.[4] |

| Topological Polar Surface Area (TPSA) | 24.06 Ų | This value suggests good potential for oral bioavailability.[4] |

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and purity assessment of N-Ethylpiperidin-4-amine.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as signals for the piperidine ring protons. The chemical shifts of the piperidine protons will be influenced by the presence of the two nitrogen atoms. For a similar compound, N,N-ethylmethyl-piperidine-4-carboxylic acid, the ethyl group protons appear as a quartet around 3.35-3.38 ppm and a triplet around 1.25-1.30 ppm.[10]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the piperidine ring carbons are influenced by the N-alkyl substituent.[11] For related N-alkylpiperidines, the C-2 and C-6 carbons are typically observed in the range of 50-60 ppm.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 128. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the piperidine ring.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug design, and N-Ethylpiperidin-4-amine serves as a key starting material for the synthesis of a wide array of biologically active molecules.[12] Its utility stems from:

-

Structural Versatility: The primary amine at the 4-position and the secondary amine within the ring provide two reactive sites for further functionalization, allowing for the creation of diverse chemical libraries.

-

Pharmacokinetic Modulation: The piperidine ring can improve the aqueous solubility and metabolic stability of a drug candidate, enhancing its overall pharmacokinetic profile.[1]

-

Bioisosteric Replacement: The piperidine moiety can act as a bioisostere for other cyclic systems, enabling the fine-tuning of a compound's properties to optimize its interaction with biological targets.

Diagram 2: Role of N-Ethylpiperidin-4-amine in Drug Discovery

Caption: N-Ethylpiperidin-4-amine as a versatile scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-Ethylpiperidin-4-amine and its derivatives.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Inhalation: Avoid inhaling vapors or dust. If inhaled, move to fresh air.[13]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush with plenty of water for at least 15 minutes.[13]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[14]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[13][14][15]

Conclusion

N-Ethylpiperidin-4-amine is a fundamentally important building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis, coupled with the versatility of the piperidine scaffold, ensures its continued relevance in the development of novel therapeutics. This guide has provided a comprehensive overview of its chemical identity, synthesis, characterization, and applications, grounded in established scientific principles and methodologies.

References

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link][10]

-

ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethylpiperidin-4-amine. Retrieved from [Link][5]

-

PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes. Retrieved from [Link][9]

-

PubChem. (n.d.). 4-Piperidinamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethylpiperidine. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][6]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][7]

-

Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link][11]

-

NIST. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link][1]

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link][2]

-

Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link][3]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. chemscene.com [chemscene.com]

- 5. 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

N-Ethylpiperidin-4-amine safety, handling, and storage guidelines

An In-Depth Technical Guide to the Safe Handling, and Storage of N-Ethylpiperidin-4-amine

Foreword: A Proactive Approach to Chemical Safety

For the experienced researcher, scientist, or drug development professional, chemical safety is not a static checklist but a dynamic, predictive science. The handling of reactive intermediates like N-Ethylpiperidin-4-amine—a valuable building block in medicinal chemistry—demands more than mere adherence to protocol.[1] It requires a deep, mechanistic understanding of its properties to anticipate and mitigate risks before they materialize. This guide is structured to provide that understanding. We will move beyond simple directives to explore the causality behind each safety recommendation, creating a self-validating system of protocols grounded in authoritative data.

Section 1: Physicochemical and Hazard Profile

N-Ethylpiperidin-4-amine is a bifunctional molecule featuring both a secondary amine within the piperidine ring and a primary exocyclic amine. This structure dictates its reactivity, solubility, and hazard profile. Understanding these fundamental properties is the first step in establishing safe laboratory practices.

1.1: Core Properties

A summary of the essential physicochemical data for N-Ethylpiperidin-4-amine is presented below. This data informs its potential physical hazards, such as the formation of explosive vapor-air mixtures.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | [2][3][4] |

| Molecular Weight | 128.22 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -13 °C (9 °F) | |

| Boiling Point | 106 °C (223 °F) | |

| Density | 0.862 g/cm³ at 20 °C | |

| Log P (octanol/water) | 0.64 - 0.7 |

1.2: GHS Hazard Identification and Classification

N-Ethylpiperidin-4-amine is classified as a hazardous substance under the Globally Harmonized System (GHS). Its hazards are multifaceted, encompassing flammability, severe corrosivity, and acute toxicity through multiple exposure routes.[4] The causality is clear: its low flashpoint contributes to flammability, while its basic amine functionalities are responsible for its corrosive nature and ability to cause severe skin burns and eye damage.

| GHS Classification | Hazard Pictograms | Signal Word | Hazard Statements |

| Flammable Liquids (Category 2) | 🔥 | Danger | H225: Highly flammable liquid and vapour. |

| Acute Toxicity, Oral (Category 4) | ❗ | H302: Harmful if swallowed.[4][5] | |

| Acute Toxicity, Dermal (Category 3) | 💀 | H311: Toxic in contact with skin. | |

| Acute Toxicity, Inhalation (Category 3) | 💀 | H331: Toxic if inhaled. | |

| Skin Corrosion (Sub-category 1B) | ☣️ | H314: Causes severe skin burns and eye damage.[4] | |

| Serious Eye Damage (Category 1) | ☣️ | H314: Causes severe skin burns and eye damage.[4] | |

| Aquatic Hazard, Acute (Category 3) | (none) | H402: Harmful to aquatic life. |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Effective exposure control is a multi-layered defense system. It begins with engineering controls to contain the hazard at its source and ends with PPE as the final barrier between the researcher and the chemical.

2.1: Engineering Controls: The First Line of Defense

The primary method for controlling exposure to N-Ethylpiperidin-4-amine's toxic and flammable vapors is through robust engineering controls.

-

Chemical Fume Hood: All handling of this substance, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[6] This is non-negotiable. The hood contains vapors and provides protection from splashes and potential ignition events.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors in the general workspace.[7][8] Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[9]

-

Ignition Source Control: Due to its high flammability, all potential ignition sources must be eliminated from the handling area. Use only explosion-proof electrical equipment and non-sparking tools.[7] Ground and bond containers and receiving equipment during transfers to prevent static discharge.

2.2: Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following represents the minimum required ensemble for handling N-Ethylpiperidin-4-amine.

-

Hand Protection: Use compatible, chemical-resistant gloves. Given the substance's high toxicity and corrosivity, double-gloving is a mandatory practice.[10] The outer glove should be removed and disposed of immediately after handling or if contamination is suspected. Always inspect gloves for tears or degradation before use.[7]

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. However, due to the severe eye damage risk, a full-face shield worn over safety goggles is the authoritative recommendation for all transfer and reaction procedures.[10]

-

Skin and Body Protection: A flame-retardant and chemically resistant lab coat is essential. For larger scale operations or situations with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[7] Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: If engineering controls are insufficient or during an emergency response (e.g., a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.[6][11] All users of respiratory protection must be part of a formal respiratory protection program, including fit-testing.[10]

Caption: PPE selection workflow for N-Ethylpiperidin-4-amine.

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols is critical for ensuring safety and experimental integrity. The following workflows are designed as self-validating systems to minimize risk.

3.1: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling the chemical in a typical laboratory setting.

-

Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clear of clutter and ignition sources. Assemble all necessary equipment and PPE.

-

PPE Donning: Don PPE in the correct order: lab coat, inner gloves, safety goggles, face shield, and then outer gloves.

-

Chemical Retrieval: Transport the chemical in a secondary, shatter-proof container.

-

Transfer/Weighing: Perform all transfers inside the fume hood. Ground the container if transferring significant quantities. Use non-sparking tools.[7] Close the primary container immediately after dispensing.

-

Post-Handling: Clean any minor drips or contamination on external surfaces within the fume hood.

-

PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first and dispose of them. Remove the face shield and goggles, then the lab coat. Finally, remove the inner gloves and wash hands thoroughly with soap and water.[8]

Caption: Standard workflow for handling N-Ethylpiperidin-4-amine.

3.2: Storage and Stability Management

Proper storage is crucial not only for safety but also for maintaining the chemical's purity. Amines can degrade via oxidation from air and light.[12]

-

Primary Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive liquids.[7] The storage area should be locked and accessible only to authorized personnel.[3]

-

Inert Atmosphere: For long-term storage and to preserve purity, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[9][12]

-

Chemical Incompatibility: Segregate N-Ethylpiperidin-4-amine from incompatible materials. The primary incompatibilities are with strong oxidizing agents, acids, and bases.[9][13][14] Contact with these can lead to vigorous, exothermic reactions.

| Incompatible Material Class | Examples | Rationale for Segregation |

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can cause a violent reaction, leading to fire or explosion. |

| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Vigorous, exothermic acid-base neutralization reaction. |

| Acid Anhydrides | Acetic Anhydride | Can lead to uncontrolled acylation reactions. |

| Halogenated Compounds | Carbon Tetrachloride, Chloroform | Potential for violent reaction under certain conditions.[14] |

Section 4: Emergency Response and First Aid

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work with the chemical.

4.1: First Aid Measures

Immediate and correct first aid is critical to mitigating injury from exposure. Medical attention must be sought immediately in all cases of exposure.[7]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with large amounts of water and soap for at least 15 minutes.[5] Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air immediately.[7] If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should begin artificial respiration.[7] Call a poison center or doctor immediately. |

| Ingestion | Do NOT induce vomiting due to the risk of perforation. If the victim is conscious and alert, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.[7] Seek immediate medical attention. |

4.2: Accidental Release Measures

For a small laboratory spill (<100 mL):

-

Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Isolate: Ensure the spill is contained within the fume hood. Close the sash.

-

Ventilate: Ensure maximum ventilation.

-

Remove Ignition Sources: Extinguish any nearby flames or potential sources of ignition.[7][15]

-

PPE: Don the appropriate emergency PPE, including respiratory protection.[8]

-

Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite). Do not use combustible materials like paper towels.

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[7]

-

Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[5]

4.3: Fire-Fighting Measures

-

Evacuate: Immediately evacuate the laboratory and activate the fire alarm.

-

Extinguishing Media: For small fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[7] Do NOT use a solid water stream, as it may spread the flammable liquid.

-

Firefighter Information: Inform emergency responders of the chemical involved. The substance is highly flammable, and its vapors are heavier than air, which may travel to an ignition source and flash back. Hazardous combustion products include toxic nitrogen oxides (NOx) and carbon oxides.[9] Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[16]

Section 5: Disposal

All waste containing N-Ethylpiperidin-4-amine, including empty containers and contaminated materials, must be treated as hazardous waste. Disposal must be conducted through licensed waste disposal services in strict accordance with all local, state, and federal regulations.[5][15] Do not dispose of this chemical down the drain, as it is harmful to aquatic life.[8]

References

- 1. Buy N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine (EVT-13289034) [evitachem.com]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. fishersci.com [fishersci.com]

- 10. pppmag.com [pppmag.com]

- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 12. benchchem.com [benchchem.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. vumc.org [vumc.org]

- 15. aksci.com [aksci.com]

- 16. fishersci.co.uk [fishersci.co.uk]

A Senior Application Scientist's Guide to N-Ethylpiperidin-4-amine: Procurement, Quality Control, and Application

Introduction: The Strategic Importance of N-Ethylpiperidin-4-amine in Contemporary Drug Discovery